1,1-Difluoro-4-isocyanocyclohexane

Overview

Description

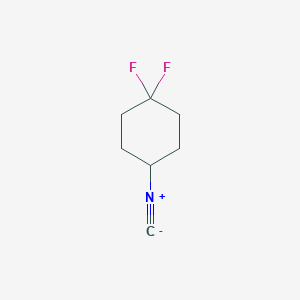

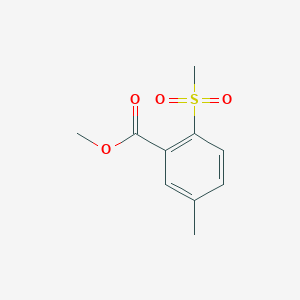

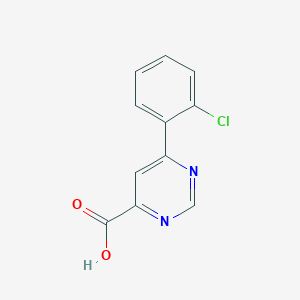

1,1-Difluoro-4-isocyanocyclohexane is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 .

Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-4-isocyanocyclohexane consists of a cyclohexane ring with two fluorine atoms and an isocyanate group attached . The InChI code for the compound is 1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 .Physical And Chemical Properties Analysis

1,1-Difluoro-4-isocyanocyclohexane has a molecular weight of 145.15 . The compound should be stored at temperatures between 0-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications

Conformational Analysis and Spectroscopy

The study of 1,1-difluorocyclohexane derivatives provides significant insights into their conformational dynamics, which is fundamental for understanding their chemical behavior and potential applications. For instance, the research on 1,1‐difluorocyclohexane demonstrated the rate of conformational isomerization using high-resolution fluorine NMR spectroscopy, revealing the activation parameters and temperature-dependent spectral changes. This analysis is crucial for applications that depend on the stereochemical stability of cyclohexane derivatives under varying conditions (Jonas et al., 1965).

Molecular Polarity and Supramolecular Chemistry

The synthesis and characterization of hexafluorocyclohexane derivatives, where all fluorines are positioned on one face of the cyclohexane ring, create a highly polarized molecular structure. This peculiar feature, indicated by a high molecular dipole moment, is uncommon in aliphatic compounds and makes such molecules attractive for designing functional organic materials and supramolecular chemistry applications. The unique facial polarization can influence molecular recognition, self-assembly processes, and the development of novel materials with specific electronic or optical properties (Keddie et al., 2015).

Fluorinated Heterocycles Synthesis

The reactivity of perfluorinated epoxycyclohexanes with bifunctional nucleophiles demonstrates a pathway to synthesize fluorinated heterocycles, such as benzimidazole, benzothiazole, and phenazine derivatives. This method leverages the ring-opening reactions of epoxides followed by heterocyclization, showcasing the potential of difluorocyclohexane derivatives in the synthesis of complex fluorinated structures for pharmaceuticals, agrochemicals, and materials science (Filyakova et al., 2014).

Conformational Preferences and Electronic Effects

The conformational preferences of difluorocyclohexanes are influenced by electronic effects such as hyperconjugation, challenging the traditional understanding that substituents in cyclohexane rings prefer the equatorial position. Advanced computational studies provide a model for predicting the energy and stability of various conformers based on their substituent interactions, essential for rational design in synthetic chemistry and drug development. Understanding these preferences helps in the design of molecules with desired physical and chemical properties, tailored for specific applications (Luo et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1,1-difluoro-4-isocyanocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSKEZWHCFPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-4-isocyanocyclohexane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)